molecular formula C14H15N2NaO4S B12752941 Benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt CAS No. 75199-02-9

Benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt

Cat. No.: B12752941
CAS No.: 75199-02-9
M. Wt: 330.34 g/mol
InChI Key: MLSWBWCWVIVBTJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt is a chemical compound with a complex structure. It is a derivative of benzenesulfonic acid and is characterized by the presence of an amino group and an ethoxyphenyl group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt can be achieved through several methods. One common method involves the reaction of o-dichlorobenzene with 96% sulfuric acid, followed by baking the resulting sulfate . Another method involves the reaction of phenetidine with oleum . These reactions typically require controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve reagents such as halogens or alkylating agents. The conditions for these reactions vary, but they often require specific solvents, temperatures, and catalysts to proceed efficiently.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acid derivatives, while reduction reactions may produce amines or other reduced forms of the compound.

Scientific Research Applications

Benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential as an inhibitor of human neutrophil elastase, which is relevant for the treatment of conditions like acute respiratory distress syndrome . In medicine, it is explored for its potential therapeutic effects and as a component in drug formulations. In industry, it is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human neutrophil elastase, it binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins . This inhibition can help regulate inflammation and reduce tissue damage in conditions like acute respiratory distress syndrome.

Comparison with Similar Compounds

Benzenesulfonic acid, 5-amino-2-((2-ethoxyphenyl)amino)-, monosodium salt can be compared with other similar compounds, such as other benzenesulfonic acid derivatives. These compounds may share similar chemical properties but differ in their specific functional groups and applications. For example, 5-amino-2-nitrobenzoic acid is another benzenesulfonic acid derivative with distinct chemical properties and uses

Conclusion

This compound is a versatile compound with significant scientific research applications Its unique chemical properties make it valuable in chemistry, biology, medicine, and industry

Properties

CAS No.

75199-02-9

Molecular Formula

C14H15N2NaO4S

Molecular Weight

330.34 g/mol

IUPAC Name

sodium;5-amino-2-(2-ethoxyanilino)benzenesulfonate

InChI

InChI=1S/C14H16N2O4S.Na/c1-2-20-13-6-4-3-5-11(13)16-12-8-7-10(15)9-14(12)21(17,18)19;/h3-9,16H,2,15H2,1H3,(H,17,18,19);/q;+1/p-1

InChI Key

MLSWBWCWVIVBTJ-UHFFFAOYSA-M

Canonical SMILES

CCOC1=CC=CC=C1NC2=C(C=C(C=C2)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.